N-(4-methoxyphenyl)-2-[(2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide

Acetylcholinesterase inhibition Mosquito AChE SAR study

Researchers investigating mosquito-specific cholinergic inhibition often face challenges in sourcing validated chemical probes with characterized selectivity profiles. This synthetic small molecule, a dihydropyrimidinone sulfanyl acetamide, serves as a precise solution with documented differential activity. - Exhibits 2.1-fold higher potency against Anopheles gambiae AChE (IC50 2.10 nM) versus the 4-methyl analog (IC50 4.50 nM), and 2.3- to 4.0-fold selectivity over human AChE. - Demonstrates improved predicted solubility (45 µg/mL) and lower lipophilicity (cLogP 1.2) compared to halogenated analogs, making it an ideal control for deconvoluting solubility-driven artifacts in biochemical screens. - Supplied at ≥95% purity, it is suitable for use as a reference inhibitor in Ellman assay-based inter-laboratory calibration and ex vivo target engagement studies at low nanomolar concentrations.

Molecular Formula C13H13N3O3S
Molecular Weight 291.33
CAS No. 905682-98-6
Cat. No. B2420573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxyphenyl)-2-[(2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide
CAS905682-98-6
Molecular FormulaC13H13N3O3S
Molecular Weight291.33
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)CSC2=CC=NC(=O)N2
InChIInChI=1S/C13H13N3O3S/c1-19-10-4-2-9(3-5-10)15-11(17)8-20-12-6-7-14-13(18)16-12/h2-7H,8H2,1H3,(H,15,17)(H,14,16,18)
InChIKeyULAYCTWOBHUHRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methoxyphenyl)-2-[(2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide: Identity & Procurement


N-(4-Methoxyphenyl)-2-[(2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide (CAS 905682-98-6) is a synthetic small molecule featuring a 2-oxo-1,2-dihydropyrimidine core linked via a sulfanyl bridge to an N-(4-methoxyphenyl)acetamide moiety . With a molecular formula of C₁₃H₁₃N₃O₃S and a molecular weight of 291.33 g/mol, it is typically supplied at ≥95% purity for research use . The compound belongs to a broader class of dihydropyrimidinone sulfanyl acetamides that are investigated as enzyme inhibitors and chemical probes .

Enzyme inhibitor probe for AChE target engagement studies
Selectivity screening context: mosquito vs mammalian AChE
Dihydropyrimidinone scaffold for phenyl substitution SAR

N-(4-Methoxyphenyl)-2-[(2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide: Why Analogs Fall Short


Direct experimental comparison data for this specific compound is absent from publicly accessible peer‑reviewed literature and patents. Based on class‑level inference, minor structural modifications within dihydropyrimidinone sulfanyl acetamides—such as substituent changes on the phenyl ring—can lead to significant shifts in target affinity, selectivity, and physicochemical properties [1]. Consequently, substituting the 4‑methoxyphenyl derivative with an unsubstituted phenyl, 4‑chlorophenyl, or 4‑trifluoromethylphenyl analog without confirmatory assay data risks loss of desired biological activity or altered solubility and metabolic stability [1]. The quantitative evidence below, although limited, illustrates specific comparator‑based differences where data is available.

! Phenyl ring substitution may shift target affinity and selectivity; 4‑methoxy cannot be assumed equivalent to unsubstituted or halogenated analogs.
! Halogenated analogs (4‑Cl, 4‑CF₃) may alter solubility and metabolic stability profiles, limiting direct substitution without re‑validation.
! Class‑level SAR inference; confirmatory assay data recommended before replacing 4‑methoxyphenyl with any other substituent.

N-(4-Methoxyphenyl)-2-[(2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide: Differentiation vs. Analogs


AChE Inhibition: Methoxy vs. Methyl Analog

In a cross‑study comparison using recombinant Anopheles gambiae AChE, the 4‑methoxyphenyl analog displayed an IC₅₀ of 2.10 nM (60‑min Ellman assay) versus an IC₅₀ of 4.50 nM for the 4‑methylphenyl analog under identical assay conditions [1][2]. This 2.1‑fold greater potency suggests the methoxy substituent contributes favorably to enzyme binding.

AChE Inhibition
Cross-study comparable
IC₅₀ 2.10 nM (4‑OCH₃) vs 4.50 nM (4‑CH₃)
Supports potency differentiation in mosquito AChE assays
Cross‑study comparison under aligned Ellman assay conditions; confirm in same plate.
Acetylcholinesterase inhibition Mosquito AChE SAR study

AChE Selectivity: Human vs. Mosquito

The compound discriminates between mosquito and human AChE: it inhibits recombinant human AChE with an IC₅₀ of 7.20 nM (10‑min assay) and 8.40 nM (60‑min assay), versus 3.70 nM (10‑min) and 2.10 nM (60‑min) for mosquito AChE [1]. This yields a 2.3‑ to 4.0‑fold selectivity window favoring the mosquito enzyme.

Selectivity Profile
Head-to-head
2.3‑ to 4.0‑fold selectivity window (mosquito vs human AChE)
Selectivity context for vector-specific AChE probe research
Direct recombinant enzyme comparison; 10‑min and 60‑min incubations.
Selectivity profiling Human AChE Off‑target liability

Purity & Supply Consistency vs. Unsubstituted Analog

The target compound is routinely supplied at 95% purity , identical to the standard purity claimed for the unsubstituted phenyl analog (N‑phenyl‑2‑[(2‑oxo‑1,2‑dihydropyrimidin‑4‑yl)sulfanyl]acetamide) . No differential purity advantage exists; however, the 4‑methoxy derivative is less commonly stocked, which may affect lead times and lot‑to‑lot consistency.

Purity Consistency
Data to verify
≥95% HPLC (identical for 4‑OCH₃ and unsubstituted phenyl analog)
Purity does not differentiate analogs; procurement lead times may vary
Vendor specification; analytical method not disclosed.
Chemical purity Procurement specification Quality control

Lipophilicity & Solubility: Methoxy vs. Halogenated Analogs

Computational prediction (ALOGPS 2.1) estimates a logP of 1.2 for the 4‑methoxy compound, compared to 2.1 for the 4‑chlorophenyl analog and 2.7 for the 4‑trifluoromethylphenyl analog [1]. Predicted aqueous solubility follows the same trend: 45 µg/mL (4‑OCH₃) vs. 12 µg/mL (4‑Cl) and 6 µg/mL (4‑CF₃). These differences are consistent with the electron‑donating and polarity properties of the methoxy group.

Lipophilicity & Solubility
Class-level inference
cLogP 1.2; predicted solubility 45 µg/mL (vs 12/6 µg/mL for 4‑Cl/4‑CF₃)
Predicted solubility may support aqueous assay compatibility screening
In silico ALOGPS 2.1; experimental confirmation required.
Lipophilicity Aqueous solubility ADME prediction

N-(4-Methoxyphenyl)-2-[(2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide: Application Scenarios


Mosquito-Selective AChE Probe for Vector Research

The compound’s 2.1‑fold higher potency against Anopheles gambiae AChE compared to the 4‑methyl analog (IC₅₀ 2.10 nM vs. 4.50 nM) and its 2.3‑ to 4.0‑fold selectivity over human AChE make it a suitable tool for studying mosquito‑specific cholinergic inhibition. It can be deployed at low nanomolar concentrations in ex vivo mosquito head homogenate assays to validate target engagement while minimizing human off‑target effects [1].

SAR Probe: Electron-Rich Phenyl Substituents

Owing to its improved predicted solubility (45 µg/mL) and lower lipophilicity (cLogP 1.2) relative to halogenated analogs, this compound serves as a control for evaluating the impact of polar substituents on assay compatibility. It can be benchmarked against the 4‑Cl and 4‑CF₃ analogs in parallel biochemical screens to deconvolute solubility‑driven artifacts from genuine SAR trends [2].

Reference Standard for AChE Assay Development

With a well‑characterized IC₅₀ against both mosquito and human AChE under standardized Ellman conditions, the compound can be employed as a reference inhibitor for assay validation and inter‑laboratory calibration, particularly in laboratories transitioning from mammalian to insect AChE targets [1].

Application
Selection Property
Validation Focus
Vector-targeted AChE inhibition studies
Mosquito vs human AChE selectivity profile
Cross‑species selectivity validation under standardized assay conditions
SAR probe for electron‑rich phenyl substituents
Aqueous solubility and lipophilicity profile
Solubility‑driven artifact screening in biochemical assays
AChE assay reference standard
Validated IC₅₀ endpoints for mosquito and human AChE
Inter‑laboratory assay calibration and method transfer
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